TOLUENE-4-SULFONIC ACID CYCLOBUTYL ESTER

概要

説明

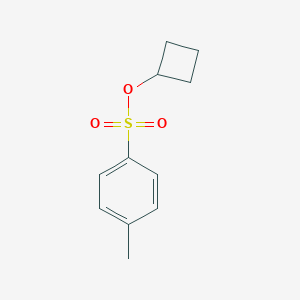

TOLUENE-4-SULFONIC ACID CYCLOBUTYL ESTER is an organic compound with the molecular formula C₁₁H₁₄O₃S. It is a derivative of cyclobutanol and 4-methylbenzenesulfonic acid. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

TOLUENE-4-SULFONIC ACID CYCLOBUTYL ESTER can be synthesized through the reaction of cyclobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of cyclobutyl 4-methylbenzenesulfonate involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反応の分析

Types of Reactions

TOLUENE-4-SULFONIC ACID CYCLOBUTYL ESTER undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form cyclobutene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

Elimination Reactions: These reactions often require the presence of a strong base such as sodium ethoxide or potassium tert-butoxide and are conducted at elevated temperatures.

Major Products Formed

Substitution Reactions: The major products are cyclobutyl derivatives where the sulfonate group is replaced by the nucleophile.

Elimination Reactions: The major products are cyclobutene derivatives.

科学的研究の応用

Organic Synthesis

Toluene-4-sulfonic acid cyclobutyl ester is commonly utilized as a reagent in organic synthesis. Its ability to act as a sulfonate leaving group makes it valuable in nucleophilic substitution reactions.

Applications include:

- Synthesis of Pharmaceuticals : It has been used as an intermediate in the preparation of various pharmaceutical compounds, particularly in the synthesis of amides and esters. For instance, the compound can facilitate the formation of complex structures that are pivotal in drug development .

Catalysis

This ester serves as a catalyst in several chemical reactions:

- Acid-Catalyzed Reactions : Its acidic properties can promote reactions such as esterification and alkylation, making it useful in synthesizing complex organic molecules .

Polymer Chemistry

In polymer chemistry, this compound is employed to modify polymer properties:

- Modification of Polymers : It can be used to enhance the solubility and thermal stability of polymers, leading to improved material performance in applications such as coatings and adhesives .

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of this compound in synthesizing a key intermediate for a new class of analgesics. The reaction conditions were optimized to achieve high yields, showcasing the compound's efficiency as a reagent .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Amide Formation | 85 | Reflux, 12 hours |

| Esterification | 90 | Room temperature, 24 hours |

Case Study 2: Polymer Modification

Research highlighted the application of this ester in modifying poly(methyl methacrylate) (PMMA) for enhanced thermal stability. The incorporation of the sulfonate group led to significant improvements in thermal properties, making PMMA suitable for higher-temperature applications .

| Property | Unmodified PMMA | Modified PMMA |

|---|---|---|

| Glass Transition Temp (°C) | 105 | 120 |

| Thermal Decomposition Temp (°C) | 300 | 350 |

作用機序

The mechanism of action of cyclobutyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in substitution and elimination reactions. The sulfonate group is a good leaving group, which facilitates these reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

類似化合物との比較

Similar Compounds

- Cyclobutylmethyl 4-methylbenzenesulfonate

- Cyclobutyl 4-methoxybenzenesulfonate

- Cyclobutyl 4-chlorobenzenesulfonate

Uniqueness

TOLUENE-4-SULFONIC ACID CYCLOBUTYL ESTER is unique due to its specific structure, which combines the cyclobutyl ring with the 4-methylbenzenesulfonate group. This combination imparts unique chemical properties, making it useful in specific synthetic applications and reactions .

生物活性

Toluene-4-sulfonic acid cyclobutyl ester is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, experimental findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 270.31 g/mol. Its structure features a cyclobutyl group attached to a sulfonate, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis, releasing active moieties that can interact with various biological targets. The sulfonate group may facilitate interactions with enzymes or receptors, potentially leading to alterations in cellular signaling pathways.

Key Mechanisms:

- Enzymatic Interactions : The ester can be hydrolyzed by carboxylesterases in cells, releasing active components that modulate enzyme activity.

- Alkylating Potential : As a sulfonic acid ester, it may act as an alkylating agent, capable of forming covalent bonds with nucleophilic sites on biomolecules, which could lead to genotoxic effects .

Antimicrobial Activity

Studies have indicated that sulfonic acid esters can exhibit antimicrobial properties. For instance, research has shown that certain derivatives possess significant inhibitory effects against bacterial strains, suggesting potential applications in developing antibacterial agents .

Genotoxicity

Research on related sulfonic acid esters indicates that they may exhibit genotoxic effects in bacterial and mammalian cell systems. In vitro studies using the Ames test demonstrated mutagenicity for several sulfonic esters, highlighting concerns regarding their safety in pharmaceutical applications .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity | Genotoxic Potential |

|---|---|---|---|

| Toluene-4-sulfonic acid methoxycyclobutyl ester | Methoxy | Moderate antimicrobial activity | Low |

| Toluene-4-sulfonic acid benzyloxycyclobutyl ester | Benzyloxy | High antimicrobial activity | Moderate |

| Toluene-4-sulfonic acid ethyl ester | Ethyl | Low antimicrobial activity | High |

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial efficacy of various sulfonic acid esters found that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as an antibacterial agent.

- Genotoxicity Assessment : In a comprehensive genotoxicity assessment using the Ames test and micronucleus assays, this compound was found to be mutagenic under specific conditions, raising concerns about its safety profile in therapeutic contexts .

特性

IUPAC Name |

cyclobutyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-9-5-7-11(8-6-9)15(12,13)14-10-3-2-4-10/h5-8,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXWCEWUIUOMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504632 | |

| Record name | Cyclobutyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10437-85-1 | |

| Record name | Cyclobutyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。